molecular formula C19H18N2O3 B6068318 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No. B6068318
M. Wt: 322.4 g/mol
InChI Key: DALGDMAVNXHKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of beta-carboline, a type of indole alkaloid, with a carboxylic acid group and a methoxyphenyl group attached. Beta-carbolines are found in a variety of plants and have been studied for their potential pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a beta-carboline core, a common structure in many natural alkaloids. This core would be modified by the presence of a methoxyphenyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence of the methoxyphenyl and carboxylic acid groups .

Scientific Research Applications

Synthesis of Heterocycles

This compound can be used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .

Production of Bioactive Compounds

The compound can be used in the production of bioactive compounds . A 2,3,4,9-tetrahydro-9H-pyrido[3,4-b]indole skeleton—known as tryptoline or tetrahydro-β-carboline—represents a large group of natural and synthetic alkaloids . Recently, tryptoline derivatives have attracted attention because of their anti-HIV, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor activities .

Anti-Cancer Applications

The compound may have potential anti-cancer applications . For example, CB-012 is an anti-CLL-1 CAR-T cell therapy engineered with five genome edits, enabled by Caribou’s patented next-generation CRISPR technology platform, which uses Cas12a chRDNA genome editing to significantly improve the specificity of genome edits .

Antibacterial Activity

The compound may have potential antibacterial activity . The in vitro antibacterial activity of the compounds against some clinically important bacteria namely Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 25923), Enterococcus feacalis (ATCC 29212) was determined .

Data Protection in Scientific Research

While not a direct application of the compound, it’s worth noting that any scientific research involving this compound must adhere to data protection regulations . The European Data Protection Board (EDPB) released a document earlier this year in response to a request by the European Commission for clarifications on the application of the GDPR in the area of scientific health research .

Chemical Industry

The compound can be used in the chemical industry . For example, 4-Methoxyphenylboronic acid, a related compound, is available for purchase for research use .

Future Directions

The study of beta-carboline derivatives is an active area of research due to their potential pharmacological properties. Future research could involve the synthesis and characterization of this compound, as well as studies to determine its potential biological activities .

properties

IUPAC Name

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-12-8-6-11(7-9-12)17-18-14(10-16(21-17)19(22)23)13-4-2-3-5-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALGDMAVNXHKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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